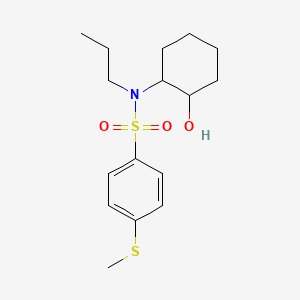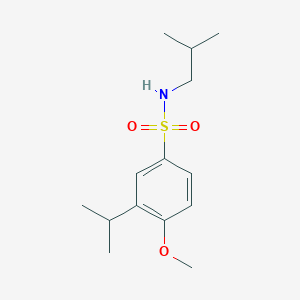![molecular formula C10H18N2O5S B5422426 5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5422426.png)
5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid, also known as MSOP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MSOP is a piperazine derivative that is synthesized through a multistep process and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid acts as a positive allosteric modulator of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. GABA-A receptor is a ligand-gated ion channel that is responsible for mediating inhibitory neurotransmission in the central nervous system. This compound binds to a specific site on the GABA-A receptor and enhances the activity of GABA, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. This compound has been found to increase the activity of GABA-A receptor, leading to an increase in inhibitory neurotransmission. This property of this compound has made it a potential candidate for the treatment of anxiety and other neurological disorders. This compound has also been found to exhibit anticonvulsant properties and has been shown to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid in lab experiments is its ability to increase the activity of GABA-A receptor, leading to an increase in inhibitory neurotransmission. This property of this compound has made it a potential candidate for the treatment of anxiety and other neurological disorders. However, one of the significant limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit toxicity in animal models, and further research is required to determine its safety for human use.
Orientations Futures
There are several future directions for research on 5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid. One of the significant future directions is to determine the safety and efficacy of this compound in human subjects. Further research is required to determine the optimal dose and duration of this compound treatment for various neurological disorders. Another future direction is to investigate the potential use of this compound in the treatment of other disorders, such as depression and epilepsy. Additionally, further research is required to determine the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound acts as a positive allosteric modulator of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This compound has been found to exhibit unique biochemical and physiological effects and has been shown to have potential applications in the treatment of anxiety and other neurological disorders. Further research is required to determine the safety and efficacy of this compound in human subjects and its potential use in the treatment of other disorders.
Méthodes De Synthèse
The synthesis of 5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid involves a multistep process that begins with the reaction of N-Boc-piperazine and 4-methylsulfonylbenzaldehyde. This reaction yields N-Boc-4-(methylsulfonyl)benzylpiperazine, which is then deprotected to obtain 4-(methylsulfonyl)benzylpiperazine. The final step involves the reaction of 4-(methylsulfonyl)benzylpiperazine with ethyl 5-oxopentanoate to obtain this compound.
Applications De Recherche Scientifique
5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid has been found to exhibit potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. This compound has been found to act as a positive allosteric modulator of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This property of this compound has made it a potential candidate for the treatment of anxiety and other neurological disorders.
Propriétés
IUPAC Name |
5-(4-methylsulfonylpiperazin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18(16,17)12-7-5-11(6-8-12)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFUYPQOVJQENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5422356.png)


![N-(5-methyl-2-pyridinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5422369.png)
![N-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5422377.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5422381.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5422387.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5422389.png)

![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5422403.png)
![4-[2-(4-methyl-3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422433.png)
![5'-cyclohexyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B5422440.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5422453.png)